Product packaging for 3-Chloro-4-fluoro-2-methoxybenzoic acid(Cat. No.:)

3-Chloro-4-fluoro-2-methoxybenzoic acid

Cat. No.: B13894918
M. Wt: 204.58 g/mol
InChI Key: IFDYZCSVRQJCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) is a high-purity solid benzoic acid derivative supplied with a minimum purity of 98% . This compound has a molecular weight of 204.58 g/mol and a molecular formula of C8H6ClFO3 . Its structure features a carboxylic acid group, a methoxy ether, and both chlorine and fluorine substituents on its aromatic ring, making it a valuable multifunctional building block for medicinal chemistry and pharmaceutical research . The presence of halogens and the methoxy group allows for further selective functionalization, enabling its use as a key intermediate in the synthesis of more complex molecules, such as potential Active Pharmaceutical Ingredients (APIs) . Researchers are advised to handle this compound with care. It is classified as acutely toxic and carries the signal word "Danger" with hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment, including gloves and eyewear, is required . For product integrity, it should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO3 B13894918 3-Chloro-4-fluoro-2-methoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

3-chloro-4-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12)

InChI Key

IFDYZCSVRQJCNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)F)C(=O)O

Origin of Product

United States

Synthesis Via Chiral Auxiliaries:the Most Direct Method is to React the Carboxylic Acid with a Commercially Available, Enantiopure Amine or Alcohol. This Creates a Pair of Diastereomers That Can Often Be Separated by Standard Chromatographic Techniques.

Reaction Scheme:

3-Chloro-4-fluoro-2-methoxybenzoic acid is first activated using a standard coupling agent (e.g., DCC or HATU).

The activated acid is then reacted with a chiral amine, such as (R)- or (S)-1-phenylethanamine, to form a chiral amide.

The resulting diastereomeric products can be separated by silica (B1680970) gel chromatography.

Enantioselective Synthesis Approaches:modern Organocatalysis and Transition Metal Catalysis Offer More Sophisticated Methods for Creating Chiral Centers.acs.orgwhile Direct Asymmetric Functionalization of the Aromatic Ring is Challenging, Derivatization Can Provide a Handle for Enantioselective Transformations. for Example, an Aldehyde Derivative Could Undergo an Enantioselective Addition Reaction. the Development of Asymmetric Synthesis for Fluorinated Compounds is an Active Area of Research, As the Presence of Fluorine Can Pose Unique Challenges and Opportunities for Catalyst Control.nih.gov

Conjugation Strategies for Bioconjugation Research (without biological activity)

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein or peptide. The carboxylic acid group of 3-Chloro-4-fluoro-2-methoxybenzoic acid is an excellent chemical handle for this purpose, typically targeting nucleophilic amine groups (e.g., the side chain of lysine (B10760008) residues) on proteins.

The strategy involves a two-step process: activation of the carboxylic acid followed by reaction with the biomolecule.

Activation of the Carboxylic Acid: To make the carboxyl group reactive towards amines under physiological conditions, it is converted into an active ester. The most common active ester for bioconjugation is the N-hydroxysuccinimide (NHS) ester. This is formed by reacting the benzoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Conjugation to Biomolecule: The purified NHS ester is then added to a solution of the target biomolecule (e.g., a protein) in a suitable buffer (typically at a pH of 7.2-8.5). The NHS ester reacts selectively with primary amine groups on the protein to form a stable amide bond, releasing NHS as a byproduct.

This common strategy ensures a stable covalent linkage between the small molecule and the biomolecule. While other chemistries exist, the carbodiimide-NHS approach remains a robust and widely used method. nih.gov

Table 4: Common Reagents for Bioconjugation via Amide Bond Formation

Reagent(s) Activated Intermediate Target Residue on Protein Resulting Covalent Bond
N,N'-Dicyclohexylcarbodiimide (DCC) & N-Hydroxysuccinimide (NHS) NHS Ester Lysine (primary amine) Amide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) & Sulfo-NHS Sulfo-NHS Ester (water-soluble) Lysine (primary amine) Amide

Formation of Polymeric or Supramolecular Assemblies for Material Science Research

The functional groups on this compound allow it to participate in non-covalent interactions that drive the formation of ordered, higher-level structures known as supramolecular assemblies. researchgate.netwiley.com These assemblies are of interest in materials science for creating functional materials. researchgate.net

Hydrogen Bonding: The most prominent interaction is the hydrogen bonding between carboxylic acid groups. Like many benzoic acids, this compound can form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net This dimerization is a fundamental type of supramolecular assembly.

Halogen Bonding and π–π Stacking: The chloro and fluoro substituents can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Furthermore, the aromatic ring can engage in π–π stacking interactions with adjacent molecules. The interplay of these various non-covalent forces (hydrogen bonds, halogen bonds, π–π stacking) can lead to the formation of more complex 1D chains, 2D sheets, or 3D networks. mdpi.com

Polymer Incorporation: Beyond non-covalent assemblies, the molecule can be covalently incorporated into polymers. For example, it could be converted into a diol or diamine derivative and then used as a monomer in step-growth polymerization to form polyesters or polyamides. The rigid, substituted aromatic core would impart specific thermal and mechanical properties to the resulting polymer. Dendrimers, which are highly branched polymers, can also be constructed using multifunctional core molecules and successive reaction steps. researchgate.net

The precise nature of the resulting supramolecular or polymeric structure is highly dependent on factors like solvent, temperature, and the presence of other interacting molecules. rsc.org

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Fluoro 2 Methoxybenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of numerous derivatives.

The carboxylic acid moiety of 3-Chloro-4-fluoro-2-methoxybenzoic acid readily undergoes esterification and amidation reactions, which are fundamental transformations for creating derivatives with tailored properties, such as molecular probes.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. For example, related fluorinated benzoic acids are known to undergo Fischer esterification to produce esters with specific biological targets. ossila.com

Amidation: The formation of amides is crucial for attaching this fluorinated scaffold to biomolecules or other molecular frameworks. This is often achieved by activating the carboxylic acid with a coupling agent to facilitate reaction with an amine. For instance, similar compounds like 3-chloro-2-fluorobenzoic acid are coupled to molecular scaffolds using peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). ossila.com Another method involves creating an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines to form a stable amide bond. This strategy is employed in the development of ¹⁹F NMR probes for metabolomics studies. ossila.com These reactions enable the incorporation of the 3-chloro-4-fluoro-2-methoxyphenyl moiety into larger molecules to act as a reporter or a bioactive component.

Table 1: Common Reagents for Esterification and Amidation
TransformationReagent ClassSpecific ExamplesTypical Conditions
EsterificationAcid CatalystSulfuric Acid (H₂SO₄)Reaction with excess alcohol, heat
AmidationCoupling AgentHATU, DCC (N,N'-Dicyclohexylcarbodiimide)Reaction with an amine in an aprotic solvent
Amidation (via activated ester)Activating AgentN-Hydroxysuccinimide (NHS)Two-step process: activation then reaction with amine

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, typically under harsh conditions such as high temperatures. This reaction would yield 2-chloro-3-fluoro-1-methoxybenzene.

The predictability of decarboxylation can be complex, often influenced by the solvent, temperature, and the presence of catalysts. google.com For example, studies on related polyhalogenated phthalic acids show that they can be selectively decarboxylated to the corresponding benzoic acids by heating in a dipolar aprotic solvent. google.com In some cases, copper and its salts are used to catalyze the reaction at lower temperatures. google.com While not a common transformation unless desired, the potential for decarboxylation exists, particularly under thermal stress, leading to a simpler halogenated anisole (B1667542) derivative.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring are key sites for reactions that form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly involving the displacement of the fluorine atom. SNAr reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the carboxylic acid group (or its conjugate base, carboxylate) is an electron-withdrawing group. The fluorine atom is para to the methoxy (B1213986) group and meta to the carboxylic acid, while the chlorine is ortho to the carboxylic acid. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. youtube.com Therefore, a nucleophile is most likely to attack the carbon bearing the fluorine atom. Research on similar structures shows that a fluoro group ortho to a carboxylate can be displaced by strong nucleophiles like organolithium or Grignard reagents. researchgate.net

Table 2: Factors Influencing SNAr Reactivity
FactorInfluence on SNArRelevance to this compound
Leaving Group AbilityRate: F > Cl > Br > IFluorine is the preferred leaving group over chlorine.
Electron-Withdrawing GroupsStabilize the intermediate, accelerating the reaction.The carboxylic acid group activates the ring towards SNAr.
Position of SubstituentsActivation is strongest from ortho/para positions.The carboxylic acid is ortho to Cl and meta to F, providing activation.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is one of the most widely used. mdpi.comresearchgate.net

Both the C-Cl and C-F bonds of this compound could potentially participate in cross-coupling reactions. However, the reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Consequently, the chlorine atom is the more likely site for oxidative addition to a palladium(0) catalyst, allowing for selective coupling while leaving the C-F bond intact. This selective reactivity enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzoic acid ring. researchgate.net Trifluoroborates have also been used as nucleophilic components in various cross-coupling reactions due to their stability and compatibility with numerous functional groups. nih.gov

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.org This reaction is most commonly performed using organolithium reagents (e.g., n-butyllithium or t-butyllithium) at very low temperatures (-78 to -100 °C) to prevent side reactions. tcnj.edu

The rate of halogen-metal exchange is heavily dependent on the halogen, following the order I > Br > Cl >> F. imperial.ac.uk This reactivity trend strongly suggests that for this compound, the exchange would occur exclusively at the chlorine atom. Treating the compound with an organolithium reagent would likely generate a lithiated species, 3-lithio-4-fluoro-2-methoxybenzoic acid (as a dilithio salt, with the carboxylic proton also removed). This in-situ generated organometallic intermediate could then be trapped with an electrophile (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at the 3-position. The fluorine atom would remain untouched under these conditions, demonstrating the high chemoselectivity of this transformation.

Transformations of the Methoxy Group

The methoxy group (-OCH₃) at the C2 position is a significant site of reactivity, susceptible to cleavage through both demethylation and oxidative pathways. These transformations yield valuable hydroxybenzoic acid analogues, which are important intermediates in synthetic chemistry.

The conversion of the 2-methoxy group to a hydroxyl group, yielding 3-chloro-4-fluoro-2-hydroxybenzoic acid, is a critical transformation. This demethylation is typically achieved under harsh conditions, utilizing strong Lewis acids or Brønsted acids to cleave the stable aryl-methyl ether bond. chem-station.comblucher.com.br

Common reagents for this purpose include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and concentrated hydrobromic acid (HBr). chem-station.comrsc.org The choice of reagent is crucial and often depends on the compatibility of other functional groups within the molecule.

Mechanism of Demethylation: The mechanism for demethylation, for instance with HBr, begins with the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com This follows an Sₙ2 pathway, resulting in the formation of the phenol (B47542) and bromomethane.

With Lewis acids like BBr₃, the reaction initiates with the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. core.ac.ukresearchgate.net This complexation enhances the electrophilicity of the methyl carbon, facilitating a nucleophilic attack by a bromide ion, which may be delivered from another BBr₃ molecule or a complex anion like BBr₄⁻. core.ac.ukgvsu.edu Computational studies on anisole suggest a complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether, proceeding through charged intermediates. nih.govresearchgate.net

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers An interactive table detailing common reagents, typical conditions, and mechanistic notes for the demethylation of aryl methyl ethers, applicable to this compound.

ReagentTypical ConditionsMechanistic NotesCitations
Boron Tribromide (BBr₃) CH₂Cl₂, -78°C to RTStrong Lewis acid; forms an adduct with the ether oxygen, followed by Sₙ2 attack by bromide. Highly effective but moisture-sensitive. chem-station.comcore.ac.uknih.gov
Hydrobromic Acid (HBr) 47% aqueous solution, heat (~130°C)Brønsted acid mechanism; protonation of ether oxygen followed by Sₙ2 attack by Br⁻. chem-station.com
Aluminum Chloride (AlCl₃) CH₂Cl₂ or MeNO₂, heatLewis acid catalyst; reactivity is generally lower than BBr₃. chem-station.comgoogle.com
Lithium Iodide (LiI) Pyridine or DMF, heatIodide acts as a soft nucleophile to attack the methyl group. rsc.org
Thiolates (e.g., NaSMe) DMF, refluxThe thiolate anion is a potent nucleophile for Sₙ2 displacement of the methyl group. researchgate.net

The presence of an ortho-carboxylic acid group, as in this compound, can influence the rate of demethylation. Studies on 2-methoxybenzoic acid have shown it to be demethylated more rapidly than its 4-methoxy isomer, a phenomenon attributed to intramolecular protonation of the methoxy oxygen via a stable six-membered ring intermediate, which accelerates the reaction. rsc.orgwisc.edu

Oxidative cleavage represents an alternative pathway for the transformation of the methoxy group. This process involves the cleavage of the C-O bond through an oxidative mechanism, often mediated by enzymatic or strong chemical oxidants, to yield carbonyl compounds. masterorganicchemistry.comlibretexts.org While specific studies on the oxidative cleavage of this compound are not prevalent, the general mechanism can be inferred from studies on related anisole derivatives.

For example, enzymatic systems like fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of aryl methyl ethers. Mechanistic investigations involving isotope labeling suggest a process of hydrogen abstraction from the methyl group, followed by an "oxygen rebound" step to form a hemiacetal, which then hydrolyzes to the corresponding phenol and formaldehyde. This mechanism is supported by a significant kinetic isotope effect.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the combined electronic effects of its four substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the existing groups determine the position of the incoming electrophile. fiveable.meyoutube.com The substituents on the ring are:

-OCH₃ (C2): Strongly activating, ortho, para-director.

-Cl (C3): Deactivating, ortho, para-director.

-F (C4): Deactivating, ortho, para-director.

-COOH (C1): Strongly deactivating, meta-director. youtube.com

The available positions for substitution are C5 and C6. The regioselectivity can be predicted by analyzing the cumulative influence of the substituents on each position. rsc.orgpressbooks.pub

Substitution at C5: This position is para to the strongly activating -OCH₃ group, ortho to the -F group, and meta to both the -Cl and the deactivating -COOH groups. The powerful para-directing effect of the methoxy group is the dominant influence.

Substitution at C6: This position is ortho to both the activating -OCH₃ and the deactivating -COOH groups, and para to the -Cl group. This position is sterically hindered by the adjacent carboxylic acid and methoxy groups.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are strongly predicted to occur at the C5 position , driven by the overriding activating and directing effect of the C2-methoxy group.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution (SₙAr) occurs when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups ortho or para to a good leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In this compound, both fluorine and chlorine atoms are potential leaving groups.

The rate of SₙAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the expulsion of the leaving group. libretexts.org

Displacement of Fluorine (C4): The fluorine atom is ortho to the electron-withdrawing chloro group and meta to the carboxylic acid group. The presence of the ortho chloro group helps to stabilize the negatively charged Meisenheimer complex intermediate, thus activating the C4 position for nucleophilic attack. wikipedia.orgchemistrysteps.com

Displacement of Chlorine (C3): The chlorine atom is ortho to the electron-donating methoxy group and the electron-withdrawing fluoro group. The electron-donating resonance effect of the methoxy group would destabilize the anionic intermediate, making substitution at C3 less favorable.

Consequently, nucleophilic aromatic substitution is most likely to occur at the C4 position , leading to the displacement of the fluorine atom. Such reactions have been observed in similarly substituted polyfluoroarenes. researchgate.netnih.govresearchgate.net

Kinetic and Mechanistic Studies of Select Reactions

While specific kinetic data for reactions involving this compound are scarce in the literature, the mechanisms of the aforementioned transformations are well-established for analogous compounds.

Kinetics of Demethylation: The kinetics of O-demethylation have been studied for simple anisoles. For instance, the oxidative O-demethylation of anisole and p-chloroanisole by cumene (B47948) hydroperoxide and hepatic microsomes was found to follow specific rate constants. nih.gov The reaction rates are influenced by electronic factors; electron-donating groups on the aromatic ring tend to promote demethylation, while electron-withdrawing groups retard it. wisc.edu

Mechanism of SₙAr: The SₙAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.comlibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., fluorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups at the ortho and para positions.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The first step, the formation of the Meisenheimer complex, is typically the slow, rate-determining step of the reaction. libretexts.org

Advanced Derivatization and Analog Synthesis of 3 Chloro 4 Fluoro 2 Methoxybenzoic Acid for Research Applications

Design Principles for Structure-Activity Relationship (SAR) Studies in Chemical Biology (without biological outcome)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its properties. For 3-Chloro-4-fluoro-2-methoxybenzoic acid, SAR studies involve systematic modifications of its core structure to explore the chemical space and establish principles for designing analogs with tailored characteristics. The design process focuses on three primary regions of the molecule: the carboxylic acid group, the aromatic ring substituents, and the aromatic scaffold itself.

Key design principles include:

Modification of the Carboxylic Acid: The carboxyl group is a prime target for modification. It can be converted into a variety of functional groups such as esters, amides, or thioesters. This transformation alters key properties like hydrogen bonding capability, polarity, and steric bulk. For instance, creating a series of methyl, ethyl, and tert-butyl esters allows for a systematic evaluation of steric effects at this position.

Variation of Aromatic Substituents: The chloro, fluoro, and methoxy (B1213986) groups on the benzene (B151609) ring are critical for modulating the electronic and lipophilic character of the molecule. SAR strategies often involve replacing these groups with other substituents to probe the effects of electronegativity, size, and hydrogen bonding potential. For example, the chloro group could be replaced with a bromo or methyl group to assess the impact of halogen versus alkyl substituents.

Scaffold Hopping and Ring Variation: More advanced strategies may involve replacing the entire phenyl ring with other aromatic or heteroaromatic systems while retaining the key substituent pattern. This allows researchers to explore different core structures that may have more favorable properties.

Table 1: Potential Modification Sites on this compound for SAR Studies

Modification Site Original Group Potential New Functional Groups Rationale for Modification
C1 Position Carboxylic Acid (-COOH) Amides (-CONR₂), Esters (-COOR), Alcohols (-CH₂OH) Modulate H-bonding, polarity, steric bulk
C2 Position Methoxy (-OCH₃) Ethoxy (-OCH₂CH₃), Hydroxyl (-OH), Amino (-NH₂) Alter steric profile and H-bonding capacity
C3 Position Chloro (-Cl) Bromo (-Br), Methyl (-CH₃), Cyano (-CN) Probe effects of size, electronics, and lipophilicity
C4 Position Fluoro (-F) Chloro (-Cl), Trifluoromethyl (-CF₃) Vary electronegativity and metabolic stability

Synthesis of Libraries for Screening in Chemical Discovery (Methodology-focused)

The generation of chemical libraries containing a large number of structurally related compounds is a key strategy in chemical discovery. nih.gov this compound is an ideal starting scaffold for library synthesis due to the reactivity of its carboxylic acid group. Methodologies such as parallel synthesis are commonly employed to efficiently create a diverse set of derivatives.

A typical library synthesis workflow using this scaffold would focus on creating an amide library. The process begins with the activation of the carboxylic acid, often by converting it to a more reactive species like an acyl chloride or by using peptide coupling reagents.

Methodology for Parallel Amide Library Synthesis:

Scaffold Preparation: this compound is prepared as the starting material.

Carboxylic Acid Activation: The carboxylic acid is activated to facilitate amide bond formation. A common method is the use of coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or converting the acid to its acyl chloride using thionyl chloride. ossila.comossila.com

Parallel Reaction: The activated scaffold is dispensed into an array of reaction vessels (e.g., a 96-well plate).

Amine Addition: A diverse collection of primary and secondary amines (the "building blocks") is added, with a different amine in each well.

Reaction and Workup: The reactions are allowed to proceed, often with the aid of a non-nucleophilic base. Following completion, a parallel workup and purification procedure is performed to isolate the final amide products.

This methodology allows for the rapid and systematic synthesis of hundreds or thousands of distinct amides, each featuring the core 3-Chloro-4-fluoro-2-methoxybenzoyl structure but with a unique amine-derived substituent. This diversity is crucial for high-throughput screening campaigns.

Table 2: Reagents and Conditions for Amide Library Synthesis

Step Reagents & Solvents Typical Conditions Purpose
Activation Thionyl Chloride (SOCl₂) OR HATU, DIPEA, DMF Reflux OR Room Temp, 2-4h Convert carboxylic acid to a reactive intermediate (acyl chloride or activated ester)
Coupling Diverse primary/secondary amines (R₁R₂NH), Triethylamine (Et₃N), Dichloromethane (DCM) Room Temp, 12-24h Form amide bond with various amine building blocks

| Purification | Aqueous wash, Column Chromatography OR Preparative HPLC | N/A | Isolate and purify individual library members |

Preparation of Chiral Derivatives and Enantioselective Synthesis Approaches

Introducing chirality into molecules is critical for many applications in chemical biology and materials science. For this compound, chiral derivatives can be prepared through two main strategies: coupling with a chiral auxiliary or performing an enantioselective reaction on a prochiral derivative.

Theoretical and Computational Investigations of 3 Chloro 4 Fluoro 2 Methoxybenzoic Acid

Molecular Dynamics Simulations of Intermolecular InteractionsNo molecular dynamics simulation studies have been published that would provide insight into the intermolecular interactions, such as hydrogen bonding or π-π stacking, that 3-Chloro-4-fluoro-2-methoxybenzoic acid might form in condensed phases.

While computational studies exist for structurally related molecules like 3-chloro-4-fluoronitrobenzene (B104753) or other isomers of fluorinated and chlorinated benzoic acids, this information cannot be extrapolated to accurately describe this compound due to the specific influence of the substituent pattern on the electronic and structural properties of the molecule. Further research is required to elucidate the theoretical and computational characteristics of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Fundamental Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. While specific QSPR models dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its fundamental chemical properties based on data from structurally analogous substituted benzoic acids. These models are built upon the premise that the properties of a molecule are intrinsically linked to its structural and electronic features.

The development of a QSPR model involves several key steps: the selection of a dataset of molecules with known experimental property values, the calculation of molecular descriptors for each molecule, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical methods, and rigorous validation of the model's predictive capability. For a polysubstituted benzoic acid like this compound, the descriptors would quantify the electronic, steric, and lipophilic effects of the chloro, fluoro, and methoxy (B1213986) substituents on the benzoic acid scaffold.

Prediction of Acidity (pKa)

The acidity, represented by the pKa value, is a fundamental chemical property of this compound. QSPR models have been successfully employed to predict the pKa of various substituted benzoic acids. researchgate.netresearchgate.net These models typically utilize quantum chemical descriptors that characterize the electronic environment of the carboxylic acid group.

A hypothetical QSPR model for predicting the pKa of this compound would likely incorporate descriptors such as:

Hammett constants (σ): These empirical parameters quantify the electronic effect (both inductive and resonance) of a substituent on the reactivity of a benzene (B151609) ring.

Calculated charges on the carboxylic acid group: Quantum mechanical calculations can determine the partial charges on the atoms of the carboxyl group, which correlate with the ease of deprotonation.

The following table illustrates the expected trends in pKa for benzoic acid with different substitution patterns, based on general chemical principles and findings from QSPR studies on related compounds.

CompoundSubstituent EffectsPredicted pKa Trend (relative to Benzoic Acid, pKa ≈ 4.2)
Benzoic AcidReference4.2
3-Chlorobenzoic AcidElectron-withdrawing (inductive)Lower
4-Fluorobenzoic AcidElectron-withdrawing (inductive)Lower
2-Methoxybenzoic AcidElectron-donating (resonance) > Electron-withdrawing (inductive)Higher
This compoundComplex interplay of inductive and resonance effectsDependent on the net electronic effect

Prediction of Solubility

QSPR models for solubility often employ descriptors related to:

Log P (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity. nih.gov

Molecular Surface Area and Volume: These descriptors relate to the size and shape of the molecule, which affect how it interacts with solvent molecules.

Hydrogen Bonding Descriptors: These quantify the potential of the molecule to act as a hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl oxygen and the oxygen of the methoxy group).

The table below provides a conceptual illustration of how different substituents might influence the aqueous solubility of benzoic acid derivatives.

CompoundKey Factors Influencing SolubilityPredicted Aqueous Solubility Trend
Benzoic AcidModerate lipophilicity, hydrogen bonding capabilityReference
3-Chlorobenzoic AcidIncreased lipophilicityLower
4-Fluorobenzoic AcidSlight increase in polarity, small sizeSimilar or slightly higher
2-Methoxybenzoic AcidIncreased potential for hydrogen bonding, increased lipophilicityVariable
This compoundSignificant increase in lipophilicity due to multiple substituentsLikely lower than benzoic acid

Prediction of Toxicological Properties

QSPR models are also valuable tools in predictive toxicology, estimating the potential toxicity of chemical compounds. For substituted benzoic acids, toxicity has been correlated with properties such as lipophilicity and electronic parameters. nih.govmdpi.com For instance, the ability of a compound to cross cell membranes, a key factor in its toxicity, is related to its Log P value. nih.gov

The development of a QSPR model for the toxicity of this compound would involve calculating a range of molecular descriptors, including:

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and encode information about its size, shape, and branching.

Quantum Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity and potential to interact with biological macromolecules. nih.gov

The following table outlines some of the descriptors that would be relevant in a QSPR study of the toxicity of substituted benzoic acids.

Descriptor TypeExamplesRelevance to Toxicity Prediction
LipophilicityLog PMembrane permeability and bioavailability
ElectronicHOMO/LUMO energies, dipole momentChemical reactivity and interaction with biological targets
StericMolecular weight, molar refractivityBinding affinity to biological receptors
TopologicalMolecular connectivity indicesOverall molecular structure and complexity

It is important to note that while QSPR provides powerful predictive tools, the accuracy of the predictions for this compound would depend on the availability of a robust and diverse dataset of structurally similar compounds with high-quality experimental data.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

The requested article outline included:

Role of 3 Chloro 4 Fluoro 2 Methoxybenzoic Acid As a Versatile Chemical Intermediate

Application in Fragment-Based Drug Discovery Methodologies

While information is available for structurally similar compounds—such as 3-chloro-4-fluorobenzoic acid, 3-fluoro-4-methoxybenzoic acid, and other related benzoic acid derivatives—no literature specifically mentions or details the synthesis or application of 3-Chloro-4-fluoro-2-methoxybenzoic acid . The absence of a specific CAS (Chemical Abstracts Service) Registry Number for this compound further suggests it is not a commonly synthesized or commercially available chemical, and therefore, its utility as a chemical intermediate is not documented in accessible scientific literature.

Due to the strict requirement to focus solely on "this compound" and the lack of any specific data, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Providing information on related but different compounds would be scientifically inaccurate and would not adhere to the specific constraints of the request.

Advanced Spectroscopic and Analytical Characterization Techniques in Research for 3 Chloro 4 Fluoro 2 Methoxybenzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 3-Chloro-4-fluoro-2-methoxybenzoic acid (C₈H₆ClFO₃), HRMS would provide a precise mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

The expected monoisotopic mass of this compound is approximately 204.0013 u. HRMS can measure this with accuracy in the parts-per-million (ppm) range, confirming the elemental formula.

In addition to accurate mass, the fragmentation pattern observed in techniques like electron ionization (EI) mass spectrometry provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH): A common fragmentation for benzoic acids, leading to a significant fragment ion.

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ether bond would result in another prominent ion.

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion.

Loss of chlorine or fluorine radicals: Though less common as an initial step, these can occur in subsequent fragmentations.

The mass spectrum of the related compound 3-Chloro-4-fluorobenzoic acid (lacking the methoxy group) shows a prominent molecular ion peak and fragments corresponding to the loss of hydroxyl and carbonyl groups nist.gov. The presence of the methoxy group in the target compound would introduce additional, predictable fragmentation pathways.

Table 1: Predicted HRMS Data for this compound

Ion Formula Adduct Predicted m/z
[C₈H₆ClFO₃ + H]⁺ [M+H]⁺ 205.0062
[C₈H₆ClFO₃ + Na]⁺ [M+Na]⁺ 226.9882
[C₈H₆ClFO₃ - H]⁻ [M-H]⁻ 202.9917
[C₈H₅ClFO₂]⁺ (Loss of OH) [M-OH]⁺ 187.9956

Note: Data is predicted based on elemental composition and common adducts/fragments. Actual results may vary.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide an unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The methoxy group would present as a sharp singlet around 3.9-4.0 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm). For comparison, the aromatic protons in 2-Fluoro-4-(methoxycarbonyl)benzoic acid appear between 7.8 and 8.1 ppm nih.gov.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents (Cl, F, OCH₃, COOH). The methoxy carbon would be observed in the 50-60 ppm range.

¹⁹F NMR: This technique is highly specific for the fluorine atom. The ¹⁹F NMR spectrum would show a single resonance, likely a doublet of doublets, due to coupling with the adjacent aromatic protons. This provides definitive evidence for the presence and location of the fluorine atom on the aromatic ring. The use of ¹⁹F NMR is crucial in the analysis of fluorinated building blocks for pharmaceuticals and materials science ossila.com.

Multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (C-COOH) - ~165-170
C2 (C-OCH₃) - ~155-160
C3 (C-Cl) - ~120-125
C4 (C-F) - ~160-165 (d, ¹JCF)
C5 (C-H) ~7.2-7.4 (dd) ~115-120 (d, ²JCF)
C6 (C-H) ~7.8-8.0 (d) ~125-130
Carboxyl (-COOH) >10 (s, broad) -

Note: Shifts are estimates based on standard substituent effects. 'd' denotes a doublet due to C-F coupling.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp and intense C=O (carbonyl) stretching band would be expected around 1700 cm⁻¹. Other key absorptions would include C-O stretching for the acid and ether groups (around 1300-1000 cm⁻¹), C-Cl stretching (around 800-600 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹). Data for the related 2-methoxybenzoic acid shows characteristic peaks for these functional groups nist.gov.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, is particularly effective for analyzing symmetric vibrations and non-polar bonds. The aromatic C=C ring stretching vibrations would give strong signals around 1600 cm⁻¹. While the O-H and C=O signals are often weaker in Raman than in FTIR, the C-Cl bond would likely produce a distinct signal.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad) Weak
C-H Stretch (Aromatic) 3100-3000 Strong
C=O Stretch (Carboxylic Acid) 1720-1680 (strong) Moderate
C=C Stretch (Aromatic) 1600-1450 Strong
C-F Stretch 1250-1000 Moderate
C-O Stretch (Ether & Acid) 1300-1000 Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the benzene ring. The benzoic acid chromophore exhibits characteristic absorption bands in the UV region. For this compound, the substitution on the benzene ring would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. The spectrum would likely show two main absorption bands corresponding to π → π* transitions. Data for 4-methoxybenzoic acid, for example, shows a primary absorption maximum around 255 nm lookchem.com. The additional chloro and fluoro substituents would further modulate the electronic structure and thus the exact position and intensity of the absorption bands.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles. For benzoic acid derivatives, it commonly reveals the formation of centrosymmetric dimers in the crystal lattice, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups researchgate.net. X-ray crystallography would definitively confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as hydrogen bonding and potential halogen bonding, which govern the crystal packing.

Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing non-volatile compounds like benzoic acids. A C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient would be suitable. Detection using a UV detector set to one of the absorption maxima (e.g., ~250-260 nm) would allow for the quantification of the compound and its impurities. The purity would be determined by the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation. As the compound elutes from the column, it can be ionized (e.g., by electrospray ionization) and its mass-to-charge ratio determined, confirming the identity of the main peak and helping to identify any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. However, derivatization to a more volatile ester (e.g., a methyl ester) would allow for analysis. This method is highly effective for separating and identifying volatile impurities.

Elemental Analysis in Research Quality Control

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen) in a sample. For a pure sample of this compound (C₈H₆ClFO₃), the experimentally determined percentages of C and H should match the theoretical values calculated from the molecular formula. This analysis serves as a final, crucial check on the purity and elemental composition of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₈H₆ClFO₃)

Element Theoretical Percentage (%)
Carbon (C) 46.97
Hydrogen (H) 2.96
Chlorine (Cl) 17.33
Fluorine (F) 9.29

Environmental Degradation and Transformation Pathways of 3 Chloro 4 Fluoro 2 Methoxybenzoic Acid

Photolytic Degradation Mechanisms

Photolytic degradation, initiated by the absorption of light energy, represents a significant abiotic pathway for the transformation of 3-Chloro-4-fluoro-2-methoxybenzoic acid in the environment. Studies on related chloro/fluoro-benzoic acid derivatives suggest that this compound is susceptible to photoassisted dehalogenation and mineralization, particularly in the presence of photosensitizers like titanium dioxide (TiO2) under UV irradiation. researchgate.net

The primary photolytic degradation mechanisms are believed to involve:

Dehalogenation: The cleavage of the carbon-halogen bonds is a critical initial step. Research on analogous compounds has shown that dechlorination occurs more readily than defluorination due to the lower bond energy of the C-Cl bond compared to the C-F bond. researchgate.net This process likely proceeds through the generation of highly reactive radical species upon UV absorption.

Aromatic Ring Cleavage: Following or concurrent with dehalogenation, the aromatic ring of this compound can be opened. This process leads to the formation of various aliphatic intermediates. researchgate.net

Mineralization: The ultimate degradation pathway involves the complete breakdown of the organic molecule into inorganic constituents. In the case of this compound, this would result in the formation of carbon dioxide (CO2), water (H2O), chloride ions (Cl-), and fluoride (B91410) ions (F-). The evolution of CO2 is often a slower process compared to the initial dehalogenation and ring-opening steps. researchgate.net

The efficiency of photolytic degradation is influenced by factors such as light intensity, pH, and the presence of dissolved organic matter and other sensitizing agents in the environment.

Biotransformation by Microorganisms in Environmental Systems

Microorganisms play a crucial role in the environmental fate of this compound through various biotransformation processes. The presence of halogen, fluoro, and methoxy (B1213986) substituents on the benzoic acid core influences the specific metabolic pathways utilized by bacteria and fungi. iisc.ac.injmicrobiol.or.kr

Under aerobic conditions, microorganisms are known to degrade a wide array of substituted benzoic acids. iisc.ac.in For this compound, several initial enzymatic attacks are plausible:

Hydroxylation and Dehalogenation: A common initial step in the aerobic degradation of halogenated aromatic compounds is the enzymatic replacement of a halogen atom with a hydroxyl group. nih.gov This reaction is often catalyzed by monooxygenases or dioxygenases, which incorporate oxygen from O2 into the aromatic ring. This hydroxylation can facilitate subsequent ring cleavage.

Demethylation: The methoxy group can be cleaved by O-demethylase enzymes, converting it to a hydroxyl group and releasing formaldehyde. This process, known as O-demethylation, is a common metabolic reaction in the breakdown of methoxylated aromatic compounds.

Ring Cleavage: Following initial modifications of the substituents, the aromatic ring is rendered more susceptible to cleavage by dioxygenase enzymes. The two main pathways for ring fission are the ortho-cleavage and meta-cleavage pathways, leading to the formation of different aliphatic intermediates that can then enter central metabolic pathways like the TCA cycle. researchgate.net

The specific pathway and the efficiency of degradation depend on the microbial species present and their enzymatic capabilities for handling halogenated and methoxylated aromatic substrates. iisc.ac.in

In the absence of oxygen, anaerobic microorganisms can also transform this compound, although often at slower rates than aerobic degradation. Key anaerobic processes include:

Reductive Dehalogenation: This is a critical initial step in the anaerobic breakdown of many halogenated aromatic compounds. nih.govresearchwithrutgers.com In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This detoxification step makes the resulting molecule more amenable to further degradation.

Demethylation: Similar to aerobic processes, the methoxy group can be cleaved under anaerobic conditions to form a hydroxyl group.

Ring Reduction and Cleavage: A central feature of anaerobic aromatic degradation is the reduction of the benzene (B151609) ring prior to cleavage. Benzoyl-CoA is a common central intermediate in the anaerobic degradation of various aromatic compounds. nih.gov The carboxyl group of this compound can be activated to its coenzyme A thioester, followed by dearomatization of the ring by a series of reductive steps. The resulting alicyclic ring can then be cleaved hydrolytically.

The complete mineralization of halogenated aromatic compounds to methane (B114726) and carbon dioxide has been observed in anaerobic environments like lake sediments and sewage sludge. nih.gov

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of this compound is largely dictated by the resilience of the bonds connecting the substituents to the aromatic ring. Aryl halides, such as the chloro and fluoro groups on the benzene ring, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. savemyexams.comdoubtnut.comlibretexts.org This stability is attributed to the partial double-bond character of the carbon-halogen bond due to resonance with the aromatic ring, which strengthens the bond and makes it less susceptible to nucleophilic attack by water. savemyexams.com

Therefore, abiotic hydrolysis is not considered a major degradation pathway for this compound in the environment. The degradation kinetics are more likely to be governed by the rates of photolytic and microbial degradation processes.

Degradation PathwayKey Factors Influencing RateExpected Stability
Photolysis Light intensity, presence of photosensitizersModerate to low in sunlit environments
Aerobic Biodegradation Microbial population, enzyme availability, oxygen levelsLow in microbially active aerobic zones
Anaerobic Biodegradation Redox potential, presence of specific dehalogenating bacteriaLow to moderate in anaerobic sediments/soils
Hydrolysis pH, temperatureHigh (resistant to hydrolysis)

This table provides a qualitative overview of the expected stability of this compound under different environmental degradation pathways.

Oxidative Degradation Pathways in Aquatic and Terrestrial Environments

Oxidative degradation is a key transformation process for this compound in both aquatic and terrestrial environments, primarily mediated by microbial activity.

In aquatic environments , both photolytic and microbial oxidation can occur. Photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can contribute to the oxidation of the aromatic ring and its substituents. Microorganisms in the water column and sediments can utilize oxygenases to initiate the degradation process as described in the aerobic biotransformation section. nih.gov

In terrestrial environments , soil microorganisms are the main drivers of oxidative degradation. The process is highly dependent on soil properties such as organic matter content, pH, moisture, and the composition of the microbial community. The initial steps likely involve enzymatic hydroxylation of the aromatic ring or cleavage of the methoxy group, followed by ring fission. iisc.ac.injmicrobiol.or.kr The presence of alkyl or, in this case, a methoxy side-chain can influence the site of oxidative attack. libretexts.orgresearchgate.net

Computational Modeling of Environmental Fate (without impact assessment)

Computational modeling, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, can provide valuable insights into the likely environmental fate of this compound, especially when experimental data is limited. ecetoc.orgrsc.org

QSAR models use the molecular structure of a chemical to predict its physicochemical properties and environmental behavior. For this compound, QSARs could be used to estimate:

Biodegradability: Models can predict the likelihood and potential rate of microbial degradation based on structural features and functional groups.

Photodegradation rates: The potential for direct and indirect photolysis can be estimated.

Partitioning behavior: Parameters like the octanol-water partition coefficient (Kow) can be calculated to predict how the compound will distribute between water, soil, and sediments.

Future Research Directions and Emerging Paradigms for 3 Chloro 4 Fluoro 2 Methoxybenzoic Acid

Exploration of Novel and Unconventional Reactivity Profiles

The unique arrangement of chloro, fluoro, and methoxy (B1213986) substituents on the benzoic acid scaffold of 3-chloro-4-fluoro-2-methoxybenzoic acid suggests a rich and complex reactivity profile awaiting exploration. Future research could focus on leveraging the electronic effects of these groups to drive novel chemical transformations. The interplay between the electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group can be expected to influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. libretexts.orglibretexts.org

Investigations into unconventional C-H activation, directed by the existing functional groups, could unlock new pathways for late-stage functionalization. The principles of substituent effects on the acidity and reactivity of benzoic acids are well-established and provide a strong theoretical framework for predicting the behavior of this specific molecule. libretexts.orgpharmaguideline.com For instance, the acidity of substituted benzoic acids is known to be influenced by the inductive and resonance effects of its substituents. nih.gov

Development of Chemo- and Biocatalytic Synthesis Routes

The development of efficient and selective synthesis routes for this compound is a foundational area for future research. While multi-step classical syntheses can be envisioned, a key future direction will be the application of modern chemo- and biocatalytic methods.

Chemo-catalysis: Cross-coupling reactions and directed C-H functionalization are powerful tools for the synthesis of highly substituted aromatic compounds. Research into palladium, copper, or rhodium-catalyzed reactions could lead to more efficient and modular synthetic pathways.

Biocatalysis: The use of enzymes in chemical synthesis offers significant advantages in terms of selectivity and sustainability. Halogenases, for example, are enzymes that can introduce halogen atoms into specific positions on an aromatic ring under mild conditions. researchgate.netmanchester.ac.uk Future research could explore the use of engineered halogenases or other enzymes for the regioselective synthesis of this compound or its precursors. nih.govnih.gov This biocatalytic approach aligns with the growing demand for greener and more sustainable chemical manufacturing processes. taylorfrancis.comresearchgate.net

Integration into Advanced Material Design and Functionalization Research

Halogenated organic compounds are increasingly utilized in the design of advanced materials due to the unique properties conferred by halogen atoms, such as their influence on molecular packing and electronic properties. chemsec.orgresearchgate.net

Polymers and Liquid Crystals: this compound could serve as a monomer or a building block for the synthesis of novel polymers and liquid crystals. The polarity and rigidity of the molecule could be exploited to create materials with tailored thermal and optical properties. The presence of halogen bonding can be a tool in designing functional materials. acs.org

Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a coordination site for metal ions, making this compound a potential ligand for the construction of Metal-Organic Frameworks (MOFs). The halogen and methoxy groups would line the pores of the MOF, influencing its properties, such as gas sorption and catalysis. The use of fluorinated benzoic acids in the synthesis of MOFs has been documented for related compounds. ossila.com

Application in Mechanistic Chemical Biology as Molecular Probes (without therapeutic claims)

Fluorinated molecules are of significant interest in chemical biology, particularly for the development of molecular probes. The fluorine atom can be used as a sensitive reporter for NMR spectroscopy studies.

Future research could explore the potential of this compound as a scaffold for the design of molecular probes to study biological systems. For instance, it could be derivatized to create probes that report on enzymatic activity or the cellular environment. The principles of using small-molecule fluorescent probes are well-established in chemical biology. chemimpex.com A related compound, 3-chloro-2-fluorobenzoic acid, has been used to prepare a fluorine probe molecule for the identification and quantification of amino acids in metabolomics studies using 19F NMR. ossila.com

Addressing Challenges in Sustainable Synthesis and Waste Minimization in Halogenated Compound Production

The production of halogenated organic compounds often involves the use of hazardous reagents and can generate significant waste. softecks.in A critical future research direction for this compound will be the development of sustainable synthetic methods that minimize environmental impact.

This includes the use of greener solvents, catalytic processes to replace stoichiometric reagents, and the development of flow chemistry techniques for safer and more efficient production. acs.orgrsc.org Research into the lifecycle of this compound, including its biodegradability and potential for recycling, will also be crucial for its long-term viability as a useful chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.